N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a structurally complex molecule featuring a 5-methoxyindole core linked via an ethyl-sulfamoyl bridge to a phenylacetamide group. The indole moiety is substituted with a methoxy group at position 5, while the sulfamoyl group connects the ethyl chain to the para-position of the phenyl ring, which is further functionalized with an acetamide group.
Properties
Molecular Formula |
C19H21N3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[4-[2-(5-methoxy-1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-15-3-6-17(7-4-15)27(24,25)21-10-9-14-12-20-19-8-5-16(26-2)11-18(14)19/h3-8,11-12,20-21H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
XOPOFHYFUCDWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further modified to introduce the sulfamoyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Structure and Composition
The molecular formula for N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is . Its structure consists of an indole moiety linked to a sulfamoyl group and an acetamide functional group, which contributes to its biological activity.
Medicinal Chemistry
This compound has shown promise as a potential anticancer agent . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related sulfonamide derivatives have demonstrated effectiveness against colon, breast, and cervical cancers .
Anti-inflammatory Activity
In vitro studies have revealed that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This data indicates a promising anti-inflammatory profile, suggesting potential use in treating inflammatory diseases .
Anticancer Studies
Recent investigations into the anticancer properties of this compound have shown that it inhibits tumor growth in xenograft models. In vivo experiments demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
Case Study on Tumor Growth Inhibition
In a study involving xenograft models, treatment with this compound resulted in a notable decrease in tumor size. The experimental setup included control groups receiving no treatment, which allowed for comparative analysis of tumor progression.
Safety and Toxicity Assessment
Toxicological evaluations conducted in animal models indicated that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed, making it a candidate for further clinical development .
Mechanism of Action
The mechanism of action of N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole Cores
a. Indomethacin Derivatives () Compounds such as 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) share the 5-methoxyindole core but replace the ethyl-sulfamoyl bridge with a sulfonamide group. These analogs showed moderate yields (41–43%) and were developed as selective inhibitors, likely for cyclooxygenase (COX) enzymes .
b. 2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide () This compound retains the 5-methoxyindole and acetamide groups but substitutes the sulfamoyl bridge with a sulfanyl group.
c. N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide ()
Lacking the sulfamoyl-phenyl group, this simpler analog highlights the importance of the sulfamoyl bridge in the target compound. The hydroxy group at position 5 (vs. methoxy) could influence solubility and antioxidant activity but may reduce metabolic stability .
Sulfonamide/Acetamide Hybrids
a. Benzamide-Acetamide Urease Inhibitors () Compounds like N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)-2-((2,6-dichlorophenyl)amino)phenyl)acetamide (9) feature a sulfamoyl-phenylacetamide scaffold but incorporate dichlorophenyl and isoxazolyl groups. These structural variations correlate with urease inhibition (IC50 values in µM range), suggesting that electron-withdrawing substituents (e.g., Cl) enhance enzyme binding .
b. Morpholinosulfonyl Derivatives () N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p) replaces the indole core with a nitrophenylamino group. The morpholine ring improves solubility, while the nitro group may confer redox activity. Such compounds were evaluated for anti-COVID-19 activity, indicating scaffold versatility across therapeutic areas .
Thiazolidinone and Pyrazole Derivatives
a. Thiazolidinone-Acetamide Hybrids () N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c) incorporates a thiazolidinone ring instead of indole. High yields (83%) and melting points (>300°C) suggest robust synthetic protocols .
b. Pyrazole-Sulfonamide Apoptosis Inducers () 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide derivatives feature a pyrazole core. The cyano group increases electrophilicity, which may promote pro-apoptotic effects in colon cancer cells. Structural simplicity (e.g., absence of indole) correlates with divergent mechanisms of action .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Findings and Implications
- Structural Flexibility : The indole core and sulfamoyl bridge in the target compound allow for modular substitutions (e.g., methoxy, ethyl) that balance solubility and target engagement.
- Therapeutic Potential: Analogous compounds show activity across diverse targets (COX, urease, cancer), suggesting the target compound could be optimized for specific applications.
- Synthetic Feasibility: High yields in thiazolidinone derivatives () and moderate yields in indomethacin analogs () highlight scalable routes for further development.
Biological Activity
N-(4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide, also known by its chemical formula C19H21N3O4S, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 387.45 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(Nc(cc1)ccc1S(NCCc1c[nH]c(cc2)c1cc2OC)(=O)=O)=O
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
-
Anticancer Activity :
- Studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer). The mechanism involves induction of apoptosis and disruption of the cell cycle, particularly in the S phase, leading to decreased cell viability .
- Antimicrobial Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 225 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of bacterial growth |
| Neuroprotective | Neuronal Cell Models | Not specified | Modulation of NO levels |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells demonstrated significant cytotoxicity. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation . Flow cytometry analysis revealed a substantial increase in cells arrested in the S phase, suggesting that the compound effectively disrupts the cell cycle.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several bacterial strains. Results showed that at a concentration of 50 µg/mL, it significantly inhibited the growth of Staphylococcus aureus, highlighting its potential as an antimicrobial agent . Further studies are required to elucidate the precise mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
